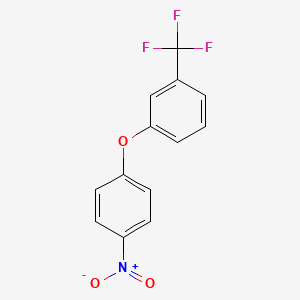

1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)17(18)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKXAWZIUQTCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287853 | |

| Record name | 1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2303-26-6 | |

| Record name | 1-(4-Nitrophenoxy)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 52868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene typically involves the reaction of 4-nitrophenol with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(4-Aminophenoxy)-3-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(4-Nitrophenoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (7j) :

Synthesized via alkylation with a 51% yield (). The trifluoromethyl group stabilizes intermediates but may reduce nucleophilic attack efficiency due to steric hindrance . - 1-(4-Methoxyphenoxy)-3-(trifluoromethyl)benzene (Hypothetical): Methoxy (-OCH₃) is electron-donating, increasing ring electron density. This would lower reactivity in SNAr compared to nitro-substituted analogs.

Nitro Group vs. Halogen Substituents

- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (13) :

Used in coupling reactions to synthesize indole derivatives (). The nitro group directs electrophilic substitution to specific positions, whereas chloro substituents act as leaving groups in cross-coupling reactions .

Physical Properties

Melting Points and Solubility

- 1-(3,5-Bis(trifluoromethyl)phenyl)thiourea derivatives (59–61) :

Exhibit lower melting points (53–70°C) due to reduced crystallinity from bulky -CF₃ groups () . - 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene: Molecular weight 206.16; liquid at room temperature, contrasting with solids like this compound, which likely has higher melting points due to nitro group polarity .

Reaction Outcomes and Yields

Key Trends :

- Nitro substituents : Improve electrophilicity but may reduce yields in sterically crowded reactions.

- Trifluoromethyl groups : Lower solubility in polar solvents and increase thermal stability.

- Halogen leaving groups: Bromo and iodo derivatives (e.g., ) show higher reactivity compared to nitro-phenoxy systems .

Biological Activity

1-(4-nitrophenoxy)-3-(trifluoromethyl)benzene, also known by its CAS number 2303-26-6, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a benzene ring. This unique structure contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can affect various cellular processes, including metabolism and signal transduction.

- Cellular Signaling Modulation : It has been shown to influence cellular signaling pathways, which can lead to alterations in gene expression and cell behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Comparison Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |

| Escherichia coli | 25 | Ciprofloxacin (2) |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in clinical settings .

- In Vitro Cancer Cell Studies : Another research effort investigated the compound's impact on human cancer cell lines. The findings revealed that it could significantly reduce cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Further biochemical analysis demonstrated that this compound interacts with specific proteins involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is absorbed through biological membranes, with studies indicating moderate bioavailability.

- Metabolism : It undergoes metabolic transformations that may influence its biological activity and toxicity profile.

- Toxicological Assessment : Toxicological studies are essential for determining safe dosage levels and identifying potential adverse effects associated with long-term exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.